

# Comparative Analysis of (R)-Ttbk1-IN-1 Cross-Reactivity with Other Kinases

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Compound of Interest		
Compound Name:	(R)-Ttbk1-IN-1	
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**(R)-Ttbk1-IN-1**, a potent and selective inhibitor of Tau Tubulin Kinase 1 (TTBK1), demonstrates a high degree of selectivity against a broad panel of kinases, positioning it as a valuable tool for studying TTBK1-mediated signaling pathways and as a potential therapeutic candidate for neurodegenerative diseases such as Alzheimer's disease. This guide provides a comprehensive comparison of the cross-reactivity profile of **(R)-Ttbk1-IN-1**, also known as BIIB-TTBKi and compound 31 in scientific literature, with supporting experimental data and methodologies.

## **Executive Summary**

**(R)-Ttbk1-IN-1** is a brain-penetrant inhibitor of TTBK1 with a reported IC50 of 2.7 nM.[1] Due to the high homology within the kinase family, assessing the selectivity of kinase inhibitors is crucial. Kinome-wide profiling of **(R)-Ttbk1-IN-1** has revealed a very clean off-target profile, with significant inhibition observed for only a few other kinases at high concentrations. This high selectivity minimizes the potential for confounding effects from off-target inhibition in research settings and reduces the risk of side effects in clinical applications.

## Kinase Selectivity Profile of (R)-Ttbk1-IN-1

The cross-reactivity of **(R)-Ttbk1-IN-1** has been assessed using in vivo chemical proteomics-based kinome profiling. The following table summarizes the kinases that showed significant inhibition (greater than 50%) upon treatment with a high concentration of the inhibitor.





Kinase	Percent Inhibition (%) at 75 mg/kg in vivo	
TTBK1	>90%	
TTBK2	>90%	
MARK1	>50%	
MARK2	>50%	
MARK3	>50%	

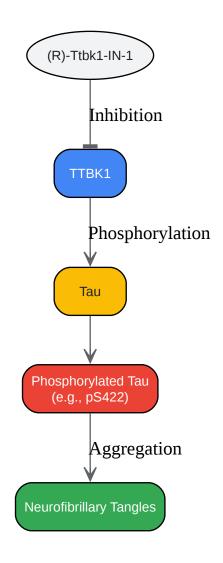
Data sourced from Dillon et al., 2020.[2][3]

As the data indicates, besides its intended targets TTBK1 and its close homolog TTBK2, **(R)-Ttbk1-IN-1** only shows significant inhibition of the MARK kinase family at a high in vivo concentration. This demonstrates the compound's exquisite selectivity across the kinome.

## **TTBK1** Signaling Pathway in Tau Phosphorylation

TTBK1 is a key kinase implicated in the pathological hyperphosphorylation of the microtubule-associated protein tau, a hallmark of Alzheimer's disease. TTBK1 directly phosphorylates tau at several serine and threonine residues, most notably at Ser422.[2][3] This phosphorylation event is considered an early step in the formation of neurofibrillary tangles. Inhibition of TTBK1 by **(R)-Ttbk1-IN-1** is therefore a promising therapeutic strategy to reduce tau pathology.





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Caption: TTBK1-mediated Tau Phosphorylation Pathway and its Inhibition.

# **Experimental Methodologies**

The kinase selectivity data presented was generated using a robust in vivo chemical proteomics approach.

# In Vivo Kinome Profiling (as described in Dillon et al., 2020)

Objective: To determine the target engagement and selectivity of **(R)-Ttbk1-IN-1** (BIIB-TTBKi) across the kinome in a physiological setting.



#### Method:

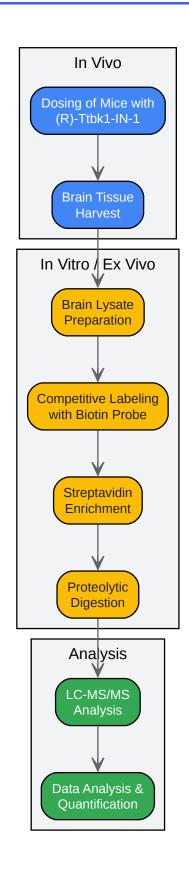
- Animal Dosing: Mice were treated with (R)-Ttbk1-IN-1 at a concentration of 75 mg/kg.
- Tissue Lysis: Following a defined period, brain tissue was harvested and homogenized to create a lysate containing the native kinases.
- Competitive Probe Labeling: The brain lysate was incubated with a broad-spectrum, irreversible biotinylated acyl-phosphate probe that covalently labels the ATP-binding site of active kinases. In the presence of (R)-Ttbk1-IN-1, the inhibitor competes with the probe for binding to TTBK1 and other sensitive kinases.
- Enrichment of Labeled Peptides: The biotin-labeled proteins were captured using streptavidin affinity purification.
- Proteolytic Digestion: The captured proteins were digested into peptides.
- LC-MS/MS Analysis: The resulting peptide mixture was analyzed by liquid chromatographytandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled kinase peptides.
- Data Analysis: The abundance of the probe-labeled peptide for each identified kinase in the
  inhibitor-treated sample was compared to a vehicle-treated control. A reduction in the peptide
  signal indicates target engagement by the inhibitor. The percentage of inhibition was
  calculated based on this reduction.

This method allows for the assessment of inhibitor binding to endogenous kinases in their native conformational and functional state, providing a highly relevant selectivity profile.

## **Experimental Workflow**

The following diagram illustrates the workflow for the in vivo kinome profiling experiment.





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Caption: Workflow for In Vivo Kinome Selectivity Profiling.



#### Conclusion

The available data strongly supports that **(R)-Ttbk1-IN-1** is a highly selective inhibitor of TTBK1 and TTBK2. Its limited off-target activity, even at high concentrations, makes it an exceptional chemical probe for elucidating the biological functions of TTBK1 and a promising lead compound for the development of therapeutics for tauopathies. The detailed experimental protocols provided herein offer a basis for the replication and validation of these findings.

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### References

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- 3. Acute inhibition of the CNS-specific kinase TTBK1 significantly lowers tau phosphorylation at several disease relevant sites PMC [pmc.ncbi.nlm.nih.gov]
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